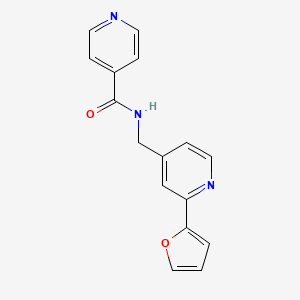

N-((2-(furan-2-yl)pyridin-4-yl)methyl)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((2-(furan-2-yl)pyridin-4-yl)methyl)isonicotinamide is a compound that features a furan ring, a pyridine ring, and an isonicotinamide group.

Méthodes De Préparation

The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)isonicotinamide typically involves the reaction of pyridine derivatives with isonicotinic acid or its derivatives. One common method involves the reaction of pyridine acid and pyridine amine under suitable reaction conditions to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Analyse Des Réactions Chimiques

N-((2-(furan-2-yl)pyridin-4-yl)methyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

Substitution: The aromatic rings in the compound can undergo substitution reactions, leading to the formation of various substituted derivatives

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Medicinal Chemistry

N-((2-(furan-2-yl)pyridin-4-yl)methyl)isonicotinamide has been investigated for its potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases. It acts as an inhibitor of sirtuins, a family of proteins implicated in various cellular processes such as aging and metabolism.

Case Study: Cancer Research

A study demonstrated that this compound effectively inhibited sirtuins associated with cancer progression. In vitro tests showed significant reductions in cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.

Research indicates that this compound exhibits neuroprotective effects. In models of neurodegeneration, inhibition of sirtuins led to reduced neuronal death, highlighting its potential for treating conditions like Alzheimer's disease.

Table: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Sirtuin Inhibition | Significant reduction in cancer cell viability |

| Neuroprotection | Reduced neuronal death in neurodegeneration models |

Organic Synthesis

This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in developing new drugs and materials.

Example: Synthesis Pathways

The compound can be used as an intermediate in synthesizing derivatives with enhanced biological activity or altered pharmacokinetic properties.

Material Science

This compound is also explored in material science for developing advanced materials with specific electronic or photonic properties. Its ability to form complexes with metals enhances its utility in creating novel materials.

Research Findings and Insights

Several studies have documented the effectiveness of this compound across different research domains:

- Cancer Inhibition : In vivo experiments using xenograft models revealed that treatment with this compound resulted in significant tumor size reduction compared to controls.

- Neurodegenerative Disease Models : The compound's inhibition of sirtuins has been linked to neuroprotective effects, suggesting therapeutic benefits for Alzheimer's disease.

- Anti-inflammatory Activity : Preliminary studies indicate that this compound can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines, indicating a promising anti-inflammatory profile.

Mécanisme D'action

The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparaison Avec Des Composés Similaires

N-((2-(furan-2-yl)pyridin-4-yl)methyl)isonicotinamide can be compared with other similar compounds, such as:

N-(pyridin-2-ylmethyl)furan-2-carboxamide: This compound also features a furan and pyridine ring but differs in its functional groups.

N-(furan-2-ylmethylidene)-4,6-dimethyl-1-(5-phenylamino-1,3,4-oxadiazol-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-3-amine: Another compound with a furan ring, but with different substituents and biological activities.

Activité Biologique

N-((2-(furan-2-yl)pyridin-4-yl)methyl)isonicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

The biological activity of this compound is hypothesized to involve interactions with various enzymes and receptors. Similar compounds have been shown to engage in both covalent and non-covalent interactions, leading to alterations in target molecule conformation and activity. This can influence several biochemical pathways, including metabolic and signaling pathways crucial for cellular function.

Pharmacological Effects

Research indicates that compounds structurally related to this compound exhibit diverse pharmacological effects:

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound possess significant antimicrobial properties against various pathogenic microorganisms. For instance, certain derivatives showed strong inhibitory effects on bacterial strains such as E. coli, with inhibition zones reaching up to 30 mm .

- Anticancer Potential : The compound has been evaluated for its antiproliferative activity against cancer cell lines. In vitro studies revealed that some derivatives selectively inhibited human liver and colon cancer cells while showing low cytotoxicity against non-tumor cells. The most active derivatives exhibited interactions with specific protein targets, suggesting a mechanism for their anticancer effects .

- Binding Affinity : Molecular docking studies have indicated that these compounds can bind effectively to active sites of target proteins, such as penicillin-binding proteins and sterol demethylases. Binding affinities ranged from -4.315 to -5.966 kcal/mol, indicating strong interactions that correlate with biological activity .

Case Studies

- Antimicrobial Evaluation : A study evaluated several derivatives of this compound against a panel of pathogens. The results highlighted that certain compounds exhibited remarkable inhibitory effects, with one compound showing a 29 mm inhibition zone against a standard antibiotic .

- Anticancer Activity : Another study focused on the antiproliferative effects of newly synthesized derivatives on human cancer cell lines. The most reactive derivative demonstrated significant activity against colon cancer cells with an IC50 value comparable to established chemotherapeutic agents .

Data Table

The following table summarizes the biological activities observed in various studies:

| Compound | Activity Type | Target Organism/Cell Line | Inhibition Zone (mm) | IC50 (µM) |

|---|---|---|---|---|

| Compound 1 | Antimicrobial | E. coli | 30 | - |

| Compound 2 | Anticancer | HCT-116 (Colon Cancer) | - | 15 |

| Compound 3 | Antimicrobial | Staphylococcus aureus | 28 | - |

| Compound 4 | Anticancer | HepG2 (Liver Cancer) | - | 10 |

Propriétés

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c20-16(13-4-6-17-7-5-13)19-11-12-3-8-18-14(10-12)15-2-1-9-21-15/h1-10H,11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJFISXPGQOIHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.